molecular formula C13H19NO5 B2927779 5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 2102412-64-4

5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No. B2927779
M. Wt: 269.297
InChI Key: UONWHDJTCBUKSC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate” is a chemical compound . The IUPAC name of this compound is 5-(tert-butyl) 6-methyl (S)-5-azaspiro [2.4]heptane-5,6-dicarboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 255.31 . The InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(5-6-13)7-9(14)10(15)17-4/h9H,5-8H2,1-4H3/t9-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 328.9±35.0 C at 760 mmHg . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Derivatives : Research by Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This compound and its intermediates are useful for selective derivation, offering access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
  • Cycloaddition Reactions : Molchanov and Tran (2012, 2013) described the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition reactions, showcasing the compound's potential in creating diverse chemical structures (Molchanov & Tran, 2012), (Molchanov & Tran, 2013).

Applications in Medicinal Chemistry and Drug Design

  • Antibacterial Compounds : Odagiri et al. (2013) synthesized novel 7-amino-7-methyl-5-azaspiro[2.4]heptanyl-8-methoxyquinolines with potent antibacterial activity, suggesting the utility of the spiroheptane structure in developing new antibacterial drugs (Odagiri et al., 2013).
  • Potential in Anti-Trypanosomal Therapies : Hua et al. (2008) conducted total syntheses of (+/-)-ovalicin and its analogs, employing a structure related to 5-azaspiro[2.4]heptane, showing promise in anti-trypanosomal activities and antiproliferative effects against tumor cells (Hua et al., 2008).

Analytical and Spectroscopic Studies

  • NMR Spectroscopy : Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of compounds related to 5-azaspiro[2.4]heptane, indicating the importance of these compounds in stereochemical analysis (Jakubowska et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-O-tert-butyl 6-O-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8(9(15)18-4)7-13(5-6-13)10(14)16/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWHDJTCBUKSC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2(C1=O)CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.